molecular formula C13H18ClNO B1522220 3-(2-Allylphenoxy)pyrrolidine hydrochloride CAS No. 1185298-58-1

3-(2-Allylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1522220
CAS No.: 1185298-58-1
M. Wt: 239.74 g/mol
InChI Key: ADGRHGDFGOZQSH-UHFFFAOYSA-N
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Description

3-(2-Allylphenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H17NO•HCl and a molecular weight of 239.74 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pyrrolidine ring structures have been shown to possess significant biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.74 and a molecular formula of C13H17NO•HCl .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Asymmetric Synthesis of Pyrrolidines : Research by Davis et al. (2008) showcases the asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, highlighting the versatility of pyrrolidine derivatives in synthesizing complex molecules like (+)-preussin and analogs (F. A. Davis et al., 2008).

Radical Annulation

  • Radical Annulation for Pyrrolidine Derivatives : Tsuritani et al. (2001) developed a radical [3+2] annulation reaction using N-allyl-N-chlorotosylamide with alkenes, yielding pyrrolidine derivatives, indicating the potential for creating complex nitrogen-containing cycles through radical processes (T. Tsuritani et al., 2001).

Conductive Polymers

  • Polyaniline and Polypyrrole Study : A comparative study by Blinova et al. (2007) on the preparation of polyaniline and polypyrrole demonstrates the importance of pyrrolidine and its derivatives in the field of conductive polymers (N. V. Blinova et al., 2007).

Ligand Design for Catalysis

  • Chiral Ligands for Asymmetric Allylation : Okuyama et al. (2000) synthesized new chiral ligands based on pyrrolidinyl and 2-azanorbornyl phosphinooxazolidines for palladium-catalyzed asymmetric allylation, showing how pyrrolidine scaffolds can be utilized in designing ligands for catalytic processes (Y. Okuyama et al., 2000).

Material Science Applications

  • Organic Functional Group Transformations : Research by Hill et al. (2003) on the periphery of a group-4 metallocene complex illustrates the use of allyl-substituted compounds for organic functional group transformations, potentially applicable in materials science (M. Hill et al., 2003).

Future Directions

While specific future directions for 3-(2-Allylphenoxy)pyrrolidine hydrochloride are not mentioned, the use of pyrrolidine ring structures in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization makes these structures particularly interesting for the development of new compounds .

Properties

IUPAC Name

3-(2-prop-2-enylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-5-11-6-3-4-7-13(11)15-12-8-9-14-10-12;/h2-4,6-7,12,14H,1,5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGRHGDFGOZQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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